molecular formula C33H27NO6 B613550 Fmoc-asp-ofm CAS No. 187671-16-5

Fmoc-asp-ofm

Cat. No.: B613550
CAS No.: 187671-16-5
M. Wt: 533.58
InChI Key: AAVDDDPGTRDTJT-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorenylmethyloxycarbonyl-aspartic acid-oxalyl fluoride (Fmoc-asp-ofm) is a doubly protected aspartic acid derivative. It is widely used in peptide synthesis due to its ability to form stable and biocompatible nanostructures. The compound is particularly noted for its self-assembly properties, which make it suitable for various applications in tissue engineering and regenerative medicine .

Biochemical Analysis

Biochemical Properties

Fmoc-Asp-OFm plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and aminoacyl-tRNA synthetases. These interactions facilitate the incorporation of aspartic acid into growing peptide chains. The Fmoc group is removed under basic conditions, while the OFm group is cleaved under acidic conditions, allowing for sequential peptide elongation .

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it has been used to create hydrogels that support cell viability, proliferation, and differentiation. These hydrogels, formed by the self-assembly of this compound, provide a scaffold for cell growth and tissue engineering applications. The compound’s ability to bind calcium ions and phosphate groups enhances its osteoinductive properties, promoting bone tissue regeneration .

Molecular Mechanism

At the molecular level, this compound exerts its effects through self-assembly into well-ordered fibrous structures. These structures serve as nucleation points for calcium and phosphate binding, facilitating the formation of hydroxyapatite, a key component of bone tissue. The Fmoc and OFm groups also protect the aspartic acid residue during peptide synthesis, preventing unwanted side reactions and ensuring the accurate incorporation of aspartic acid into peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound hydrogels maintain their structural integrity and bioactivity for extended periods, supporting sustained cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound supports normal cellular functions and promotes tissue regeneration. At high doses, it can cause cytotoxicity and adverse effects on cellular metabolism. Threshold effects have been observed, where a specific dosage range maximizes the compound’s beneficial effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis and bone tissue regeneration. It interacts with enzymes such as peptidyl transferases and aminoacyl-tRNA synthetases, facilitating the incorporation of aspartic acid into peptides. Additionally, its ability to bind calcium and phosphate ions plays a role in the formation of hydroxyapatite, a key component of bone tissue .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring its availability for peptide synthesis and tissue engineering applications. The self-assembled fibrous structures formed by this compound also contribute to its distribution within the extracellular matrix .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the endoplasmic reticulum and Golgi apparatus, where peptide synthesis occurs. Additionally, its self-assembled structures are found within the extracellular matrix, supporting tissue regeneration .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fmoc-asp-ofm is typically synthesized through solid-phase peptide synthesis (SPPS). The process involves the attachment of fluorenylmethyloxycarbonyl (Fmoc) protecting groups to the aspartic acid residue. The compound is then converted to its oxalyl fluoride form. The reaction conditions often involve the use of reagents such as diisopropylethylamine (DIEA) and solvents like dimethylformamide (DMF) .

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using automated peptide synthesizers. The process is optimized to ensure high purity and yield, often exceeding 99%. The compound is usually obtained in the form of a lyophilized powder .

Chemical Reactions Analysis

Types of Reactions

Fmoc-asp-ofm undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various peptide derivatives and modified aspartic acid residues. These products are often used in further peptide synthesis and biochemical applications .

Scientific Research Applications

Hydrogel Formation and Tissue Engineering

Fmoc-Asp-OFm is primarily utilized for creating hydrogels that serve as scaffolds in tissue engineering. The self-assembly of this compound leads to the formation of fibrous structures that can mimic the extracellular matrix, providing a supportive environment for cell growth and differentiation.

Mechanism of Self-Assembly

The self-assembly process involves the interaction of this compound with solvents such as dimethyl sulfoxide and water, resulting in the formation of stable hydrogels. The presence of calcium ions enhances this process, promoting nucleation sites for phosphate groups which are essential for bone tissue engineering.

Case Study: Bone Tissue Engineering

A study demonstrated that hydrogels formed from this compound exhibited osteoinductive properties. When pre-osteoblastic cells were cultured on these hydrogels, they showed significant cell viability and proliferation. The mechanical properties of these hydrogels were characterized using uniaxial compression tests, revealing a Young’s modulus comparable to that of natural cartilage (approximately 50 kPa) .

Table 1: Formation Conditions for this compound Hydrogels

ConditionCompositionObservations
Control Hydrogel3 mg/mL this compound in DMSOStable hydrogel formation
Hydrogel with Calcium3 mg/mL this compound in 7 mM CaCl₂Enhanced mechanical stability
Hydrogel with Calcium and Phosphate3 mg/mL this compound in 7 mM CaCl₂ + 0.6 M Na₂HPO₄Osteoinductive properties observed

Drug Delivery Systems

The ability of this compound to form hydrogels also positions it as a promising candidate for drug delivery applications. The hydrophilic nature of these gels allows for the encapsulation of various therapeutic agents.

Encapsulation Efficiency

Research has shown that drugs can be effectively encapsulated within the hydrogel matrix formed by this compound, allowing for controlled release profiles. This feature is particularly beneficial for delivering drugs in a sustained manner over extended periods.

Peptide Synthesis

This compound is widely used in solid-phase peptide synthesis (SPPS). The fluorenyl methoxycarbonyl protecting group facilitates the sequential addition of amino acids while preventing undesired reactions.

Cyclization Strategies

Recent studies have explored various cyclization techniques involving this compound to synthesize cyclic peptides with enhanced stability and biological activity. These cyclic peptides have potential applications in drug design and development .

Table 2: Cyclization Methods Using this compound

MethodDescriptionYield
Solution CyclizationLinear precursor cyclized in solution~10%
Solid Phase CyclizationSide-chain anchoring followed by cyclization on resinHigher yields with minimal purification required

Market Trends and Future Directions

The market for this compound reagents is projected to grow significantly due to increasing demand in research and development sectors related to life sciences. Challenges such as high production costs remain, but advancements in synthetic methodologies are expected to mitigate these issues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-asp-ofm is unique due to its dual protection and ability to form stable hydrogels. This makes it particularly suitable for applications in bone tissue engineering, where mechanical stability and biocompatibility are crucial .

Biological Activity

Fmoc-Asp-OFm (Nα-fluorenylmethoxycarbonyl-L-aspartic acid) is a modified amino acid that has garnered attention in the fields of biomaterials and tissue engineering due to its unique properties. This article delves into its biological activity, particularly focusing on its applications in hydrogel formation and cellular interactions.

Overview of this compound

This compound is characterized by the presence of the Fmoc protecting group, which enhances its ability to self-assemble into hydrogels. These hydrogels are of great interest for biomedical applications, particularly in tissue engineering, where they can serve as scaffolds for cell culture and regeneration.

Hydrogel Formation and Properties

This compound can form hydrogels under specific conditions, particularly in the presence of calcium ions. The hydrogels created from this compound exhibit several advantageous properties:

  • Self-Assembly : The Fmoc moiety facilitates π-π stacking interactions, leading to the formation of a fibrous network.
  • Mechanical Stability : The incorporation of calcium ions enhances the mechanical properties of the hydrogels, making them suitable for load-bearing applications.
  • Biocompatibility : These hydrogels support cell attachment, proliferation, and differentiation, making them ideal for tissue engineering applications.

Table 1: Properties of this compound Hydrogels

PropertyDescription
Self-Assembly CapabilityForms hydrogels through π-π stacking
Mechanical StrengthEnhanced by calcium ion incorporation
BiocompatibilitySupports cell viability and differentiation
Hydrogel StructureFibrous network with fibril diameters ranging from 50 to 200 nm

Biological Activity Studies

Research has demonstrated that this compound-based hydrogels promote osteogenic differentiation in pre-osteoblastic cells. A study used the MC3T3-E1 mouse calvaria osteoblastic precursor cell line to investigate the effects of these hydrogels on cell viability and differentiation.

Key Findings:

  • Cell Viability : Cells cultured on this compound hydrogels showed high viability over a period of 21 days.
  • Osteogenic Differentiation : Alkaline phosphatase (ALP) activity was significantly increased in cells cultured on these hydrogels compared to control groups, indicating enhanced osteogenic differentiation.

Table 2: Alkaline Phosphatase Activity Over Time

Time (Days)ALP Activity (U/mL)
745
1475
21120

Mechanistic Insights

The mechanism underlying the biological activity of this compound involves several factors:

  • Calcium Nucleation : The acidic nature of aspartic acid facilitates calcium binding, which is crucial for bone mineralization.
  • Hydrogel Architecture : The fibrous structure provides a conducive environment for cell attachment and migration.

Case Studies

  • Bone Tissue Engineering : In a study exploring bone regeneration, this compound hydrogels were implanted in critical-sized bone defects in animal models. The results indicated significant bone formation and integration with surrounding tissues.
  • Drug Delivery Systems : Hydrogels formed with this compound have been utilized for controlled drug release. The encapsulation efficiency and release kinetics were optimized by varying the hydrogel composition.

Properties

IUPAC Name

(3S)-4-(9H-fluoren-9-ylmethoxy)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H27NO6/c35-31(36)17-30(32(37)39-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28)34-33(38)40-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29/h1-16,28-30H,17-19H2,(H,34,38)(H,35,36)/t30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVDDDPGTRDTJT-PMERELPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@H](CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692810
Record name (3S)-4-[(9H-Fluoren-9-yl)methoxy]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187671-16-5
Record name (3S)-4-[(9H-Fluoren-9-yl)methoxy]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-asp-ofm
Reactant of Route 2
Reactant of Route 2
Fmoc-asp-ofm
Reactant of Route 3
Reactant of Route 3
Fmoc-asp-ofm
Reactant of Route 4
Reactant of Route 4
Fmoc-asp-ofm
Reactant of Route 5
Fmoc-asp-ofm
Reactant of Route 6
Reactant of Route 6
Fmoc-asp-ofm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.